molecular formula C17H20N2O6S2 B2516716 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide CAS No. 946342-48-9

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2516716
CAS No.: 946342-48-9
M. Wt: 412.48
InChI Key: OHTFSSLBLRZMQR-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O6S2 and its molecular weight is 412.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds bearing the benzenesulfonamide moiety, including derivatives similar to the specified chemical, have been synthesized and evaluated for various biological activities. For instance, a study highlighted the antimycobacterial activity of novel thiourea derivatives containing the benzenesulfonamide moiety, showing significant inhibition against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Ghorab et al., 2017).

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of compounds with similar scaffolds to the specified chemical, such as those containing the 2,2-dimethyl-2H-chromene base and arylsulfonamide analogs, has led to insights into modifications that could enhance pharmacological properties, especially in the context of anti-cancer and HIF-1 pathway inhibition (Mun et al., 2012).

Antioxidant and Corrosion Inhibitors

Derivatives of benzenesulfonamide have been evaluated for their antioxidant properties, which are crucial in various industrial applications like lubricating oils. A specific study synthesized compounds that exhibited high antioxidant activity, suggesting their potential use in enhancing the oxidative stability of lubricants (Habib et al., 2014).

Supramolecular Architectures

The crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides have been examined, revealing diverse supramolecular architectures mediated by various weak interactions. This research provides insights into the design of molecular materials with tailored properties (Shakuntala et al., 2017).

Anticancer and Antiviral Activities

Certain benzenesulfonamide derivatives have been assessed for their anticancer and antiviral activities, including in vitro evaluation against specific cancer cell lines and HIV. These studies aim to develop new therapeutic agents based on the benzenesulfonamide scaffold (Pomarnacka & Kornicka, 2001).

Mechanism of Action

Target of Action

The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase . This can lead to cell cycle arrest, preventing cells from dividing and proliferating. The downstream effects of this can include apoptosis, or programmed cell death, in cells that are unable to progress through the cell cycle.

Result of Action

The molecular and cellular effects of the action of this compound are likely to include cell cycle arrest and potentially apoptosis . This could have therapeutic implications in conditions characterized by uncontrolled cell proliferation, such as cancer.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S2/c1-24-15-8-9-17(16(12-15)25-2)27(22,23)18-13-4-6-14(7-5-13)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTFSSLBLRZMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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